2-Methyl-5-(4-phenoxybenzoyl)pyridine
Overview
Description
“2-Methyl-5-(4-phenoxybenzoyl)pyridine” is a chemical compound with the molecular formula C19H15NO2 . It has a molecular weight of 289.33 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-phenoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C19H15NO2/c1-14-7-8-16(13-20-14)19(21)15-9-11-18(12-10-15)22-17-5-3-2-4-6-17/h2-13H,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
Polyimides containing pyridine moieties exhibit good solubility, strong mechanical properties, and excellent thermal stability. They are synthesized from a novel aromatic dianhydride monomer, derived from 2,6-bis(4-hydroxybenzoyl)pyridine, and have applications in high-performance materials due to their inherent viscosities, solubility in aprotic solvents, and outstanding thermal and mechanical properties (Wang et al., 2006).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, including a compound similar to 2-Methyl-5-(4-phenoxybenzoyl)pyridine, demonstrate significant corrosion inhibition effects on copper in hydrochloric acid, making them potential candidates for industrial applications to protect metals from corrosion (Sudheer & Quraishi, 2015).
Antibacterial Activity
Nickel(II) complexes with new acylhydrazones, which can be structurally related to this compound, exhibit notable antibacterial activities, presenting a potential avenue for the development of new antibacterial agents (Yu-jie, 2011).
Radical Scavenging and Solvatochromism
Compounds with a structure related to this compound exhibit significant antibacterial and radical scavenging activities. The presence of electron-donating groups enhances these activities, suggesting their potential in therapeutic and diagnostic applications (Azarbani et al., 2016).
Luminescent Properties
Rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, similar to this compound, show promising blue-green luminescent properties. These complexes could be explored for applications in light-emitting devices and optical materials (Li et al., 2012).
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-7-8-16(13-20-14)19(21)15-9-11-18(12-10-15)22-17-5-3-2-4-6-17/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFDVXWWKSGFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239637 | |
Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-18-8 | |
Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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